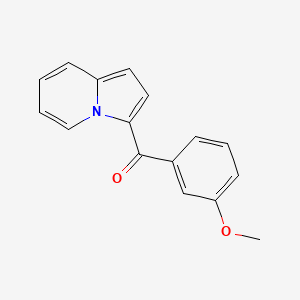

(Indolizin-3-yl)(3-methoxyphenyl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

675139-22-7 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

indolizin-3-yl-(3-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H13NO2/c1-19-14-7-4-5-12(11-14)16(18)15-9-8-13-6-2-3-10-17(13)15/h2-11H,1H3 |

InChI Key |

VLTXYGMOHWTQKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C3N2C=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Indolizin 3 Yl 3 Methoxyphenyl Methanone

Established Approaches to Indolizine (B1195054) Ring System Construction

The indolizine scaffold, a nitrogen-containing fused heterocyclic system, can be assembled through a variety of synthetic strategies. These methods offer access to a wide array of substituted indolizine derivatives, providing a versatile platform for further functionalization.

Condensation Reactions for Indolizine Formation

Classical condensation reactions represent some of the earliest and most fundamental methods for constructing the indolizine nucleus. The Scholtz synthesis, for instance, involves the reaction of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures to ultimately yield indolizine derivatives. researchgate.net A more general and widely adopted approach is the Tschitschibabin (or Chichibabin) reaction, which involves the intramolecular cyclization of N-(phenacyl)pyridinium halides or related species in the presence of a base. sci-hub.se This method proceeds via an aldol-type condensation of the corresponding acyl methines. beilstein-journals.org These condensation strategies are foundational in the synthesis of the indolizine ring.

1,3-Dipolar Cycloaddition Reactions in Indolizine Synthesis

Among the most versatile and widely utilized methods for indolizine synthesis are 1,3-dipolar cycloaddition reactions. sci-hub.sechemistrysteps.com This approach typically involves the reaction of a pyridinium (B92312) ylide, generated in situ from a corresponding pyridinium salt, with a dipolarophile such as an alkyne or an alkene. chemistrysteps.comambeed.com The use of electron-deficient alkenes and alkynes is common, leading to a broad diversity of substituted indolizines. sci-hub.se For instance, the reaction of pyridinium ylides with alkynes can afford 1,2,3-trisubstituted indolizines. ambeed.com When alkenes are used as dipolarophiles, a subsequent oxidation step is often required to achieve the aromatic indolizine ring. chemistrysteps.com More recent developments have showcased the use of ionic liquids like [Omim]Br to promote these cycloadditions, often leading to higher yields and broader substrate scope under milder conditions. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Indolizine Synthesis

| Pyridinium Salt Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield | Reference |

| Pyridinium Bromide | Maleic Anhydride | TPCD | 3-Acylindolizine | - | chemistrysteps.com |

| Pyridinium Salt | Alkyne | Base (e.g., K2CO3) | 1,2,3-Trisubstituted Indolizine | Good | ambeed.com |

| Pyridine (B92270), Ethyl Bromoacetate | Ethyl Cinnamate | [Omim]Br, 50 °C | 3-Arylindolizine | High | nih.gov |

| Isoquinolinium Salt | 1-Bromoethene-1-sulfonyl fluoride | Et3N, DDQ | Indolizine-based Sulfonyl Fluoride | - | organic-chemistry.org |

Radical Cyclization and Cross-Coupling Methods for Indolizine Derivatives

Radical-induced synthetic strategies have gained prominence due to their efficiency in constructing heterocyclic systems. nih.govresearchgate.net These methods often involve the cyclization of radical species generated from appropriately functionalized precursors. For example, a novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides has been developed to provide access to structurally diverse indolizines. nih.govresearchgate.net Another approach involves the copper/I2-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, offering a direct route to 1,3-di- and 1,2,3-trisubstituted indolizines. beilstein-journals.org These radical-based methods are valued for their high atom and step economy. nih.govresearchgate.net

Transition Metal-Catalyzed Annulation and Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of indolizines, enabling a range of annulation and cyclization reactions. sci-hub.sewikipedia.org Palladium-catalyzed reactions, for instance, have been employed in the tandem reaction of multi-substituted 1,4-dibromo-1,3-butadienes with pyrroles to form the pyridine ring of indolizines. researchgate.net Copper(I)-catalyzed regioselective [3 + 2] cyclization of pyridines with alkenyldiazoacetates also provides functionalized indolizine derivatives. researchgate.net Furthermore, gold-catalyzed intramolecular hydroarylation of diynes has been utilized to construct indolizines fused with eight-membered rings. nih.gov These methods often provide high efficiency and selectivity, allowing for the synthesis of complex indolizine structures.

Table 2: Examples of Transition Metal-Catalyzed Indolizine Synthesis

| Starting Materials | Catalyst | Reaction Type | Product | Yield | Reference |

| Pyridine, Alkenyldiazoacetate | Copper(I) | [3 + 2] Cyclization | Functionalized Indolizine | - | researchgate.net |

| Indole (B1671886)/Pyrrole with 1,6-diyne | Gold Complex | Two-fold Hydroarylation | Indolizine with 8-membered ring | Moderate to Good | nih.gov |

| Propargylic Pyridines, Aroyl Chlorides | Palladium(0) | Oxidative Addition/Cyclization | 2-Acyl-3-arylindolizines | Good to Excellent | |

| 2-Alkylazaarenes, Terminal Alkenes | Copper | Oxidative Coupling-Annulation | Substituted Indolizines | Good |

Targeted Synthesis of (Indolizin-3-yl)(3-methoxyphenyl)methanone and its Precursors

The synthesis of the title compound necessitates the introduction of the 3-methoxyphenyl (B12655295) ketone group onto the indolizine core. Given the electronic properties of the indolizine ring, this is typically achieved through electrophilic substitution, which preferentially occurs at the C-3 position.

Methodologies for Introducing the 3-Methoxyphenyl Moiety

An alternative, though less direct, method for introducing a carbonyl group at the C-3 position is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from a substituted formamide (B127407) like DMF and phosphorus oxychloride) to introduce a formyl group. chemistrysteps.comambeed.comnih.gov This formylated indolizine could then potentially be further elaborated to introduce the 3-methoxyphenyl group, for example, through a Grignard reaction followed by oxidation. However, the direct Friedel-Crafts acylation remains the more straightforward and likely approach.

Recent studies have also demonstrated the palladium-catalyzed C-3 arylation of indolizines, which proceeds via an electrophilic substitution pathway. While this method introduces an aryl group rather than an acyl group, it further underscores the propensity of the C-3 position of indolizine to react with electrophiles.

Strategies for Constructing the Ketone Linkage at the Indolizine C3 Position

The introduction of a ketone moiety at the C3 position of the indolizine core is a critical transformation in the synthesis of (Indolizin-3-yl)(3-methoxyphenyl)methanone. The inherent nucleophilicity of the C3 position in the indolizine ring makes it susceptible to electrophilic attack, a property that is widely exploited in its functionalization. jbclinpharm.org Key strategies for forging this carbon-carbon bond include classical electrophilic substitution reactions and modern transition-metal-catalyzed cross-coupling reactions.

One of the most direct methods for C3-acylation is the Friedel-Crafts acylation . This involves the reaction of the parent indolizine with an appropriate acylating agent, such as 3-methoxybenzoyl chloride, typically in the presence of a Lewis acid catalyst. However, the basicity of the indolizine nitrogen can lead to complexation with the catalyst, sometimes necessitating specific reaction conditions or the use of alternative, non-traditional methods. Diazo coupling, for instance, typically occurs at the C3 position, unless it is already substituted, in which case the reaction proceeds at the C1 position. jbclinpharm.org

Transition-metal-catalyzed reactions offer a powerful and versatile alternative for constructing the C3-ketone linkage. Palladium-catalyzed reactions, in particular, have been effectively employed. One such approach involves the reaction of propargylic pyridines with aroyl chlorides. organic-chemistry.org This method proceeds via a 5-endo-dig cyclization, initiated by an acylpalladium species that is formed in situ. organic-chemistry.org This strategy is advantageous due to its high regioselectivity and functional group tolerance.

Another prominent strategy is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an activated alkyne or alkene, followed by an acylation step. The initial cycloaddition forms the indolizine scaffold, which can then be functionalized at the C3 position. jbclinpharm.org For instance, the synthesis of (3-Bromo-4-methoxyphenyl)(2-phenylindolizin-3-yl)methanone has been achieved using triethylamine (B128534) in dichloromethane, suggesting a pathway that could be adapted for the target molecule. researchgate.net

Furthermore, organocatalytic methods have emerged for the C3-functionalization of indolizines, utilizing Brønsted acids to catalyze the alkylation with various electrophiles. rsc.orgresearchgate.net While these methods primarily focus on alkylation, they underscore the reactivity of the C3 position and the potential for developing catalytic acylation protocols.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is paramount to maximize the yield and selectivity of (Indolizin-3-yl)(3-methoxyphenyl)methanone synthesis. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In copper-catalyzed syntheses of indolizine derivatives, the choice of the copper salt (e.g., CuBr) and the presence of an oxidant can be critical. researchgate.net For many indolizine syntheses, mild conditions are often preferred to prevent side reactions and decomposition of the product. researchgate.net Solvent selection also plays a crucial role; while many organic solvents may be suitable, some reactions can even proceed under solvent-free conditions, which can lead to higher yields and a more environmentally friendly process. researchgate.net For example, in the synthesis of certain pyrroles from indolizines, ethanol (B145695) was identified as the solvent of choice, achieving high conversion rates under ambient conditions. ua.es

The following table summarizes the influence of various reaction parameters on the synthesis of indolizine derivatives, based on findings from related studies.

| Parameter | Effect on Reaction | Research Findings |

| Catalyst | Influences reaction rate and selectivity. Can enable reactions under milder conditions. | Copper and Zinc catalysts have been shown to be effective in various indolizine syntheses, promoting C-N and C-C bond formation with high stereoselectivity. researchgate.netresearchgate.net |

| Solvent | Affects solubility of reactants, reaction rate, and in some cases, the reaction pathway. | While many organic solvents are effective, solvent-free conditions have been reported to produce high yields in some copper-catalyzed indolizine syntheses. researchgate.net In other cases, ethanol has been found to be an optimal "green" solvent. ua.es |

| Temperature | Can significantly impact reaction rate and the formation of byproducts. | Many modern synthetic methods for indolizines are designed to proceed at mild or ambient temperatures to enhance selectivity and reduce energy consumption. researchgate.netua.es |

| Reaction Time | Needs to be optimized to ensure complete conversion without product degradation. | Shorter reaction times are often desirable and can be achieved through the use of efficient catalysts. researchgate.net |

| Atmosphere | The presence or absence of air (oxygen) can be critical for certain reaction mechanisms. | Some annulation reactions to form 3-acylated indolizines proceed efficiently under an oxygen atmosphere, which is involved in the dehydrogenative aromatization step. organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Indolizine-Based Compounds

The application of green chemistry principles to the synthesis of indolizine-based compounds is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.net These principles focus on waste prevention, the use of safer solvents and reagents, and energy efficiency. dokumen.pub

A key aspect of green chemistry in this context is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the synthesis of indolizines, particularly in enzyme-catalyzed reactions. nih.gov The use of lipases, such as those from Candida antarctica (CAL A and CAL B), as biocatalysts represents a significant advancement. nih.govnih.gov These enzymes can catalyze the one-pot synthesis of indolizines in aqueous buffer solutions, often with high yields and selectivity. nih.gov Ultrasound irradiation has also been used in conjunction with enzymatic catalysis to accelerate these reactions. nih.gov

Solvent-free synthesis is another important green chemistry approach. Copper-catalyzed reactions of pyridines, acetophenones, and nitroalkenes have been successfully carried out without a solvent, resulting in high yields of indolizines and minimizing waste. researchgate.net

Multicomponent reactions (MCRs) are also a cornerstone of green chemistry, as they allow for the synthesis of complex molecules in a single step from three or more reactants, thereby reducing the number of synthetic steps, saving time, and minimizing waste. Several MCRs have been developed for the synthesis of functionalized indolizines. ua.es

The principles of green chemistry applicable to the synthesis of (Indolizin-3-yl)(3-methoxyphenyl)methanone are summarized below:

| Green Chemistry Principle | Application in Indolizine Synthesis |

| Waste Prevention | One-pot and multicomponent reactions minimize the number of steps and reduce waste. ua.es |

| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. |

| Use of Safer Solvents | Employing water or other green solvents like ethanol in place of hazardous organic solvents. ua.esnih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Use of Catalysis | Utilizing biocatalysts like lipases or efficient metal catalysts to enable reactions under mild conditions and reduce energy consumption. researchgate.netnih.gov |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. ua.es |

Comparative Analysis of Synthetic Pathways towards (Indolizin-3-yl)(3-methoxyphenyl)methanone

Several synthetic pathways can be envisaged for the preparation of (Indolizin-3-yl)(3-methoxyphenyl)methanone. A comparative analysis of these routes is essential for selecting the most appropriate strategy based on factors such as efficiency, availability of starting materials, and scalability.

The table below provides a comparative overview of potential synthetic pathways.

| Synthetic Pathway | Description | Advantages | Disadvantages |

| Route 1: Friedel-Crafts Acylation of Indolizine | Direct acylation of a pre-formed indolizine ring with 3-methoxybenzoyl chloride. | Potentially a short and direct route. | May require harsh conditions or specific catalysts to overcome N-acylation and catalyst complexation. jbclinpharm.org |

| Route 2: 1,3-Dipolar Cycloaddition followed by Acylation | Formation of the indolizine core via cycloaddition of a pyridinium ylide with an alkyne, followed by C3-acylation. | A versatile and widely used method for indolizine synthesis. jbclinpharm.org | A two-step process from the pyridinium salt. The acylation step might require optimization. |

| Route 3: Palladium-Catalyzed Annulation | A Pd-catalyzed reaction of a suitable propargylic pyridine with 3-methoxybenzoyl chloride. organic-chemistry.org | High regioselectivity for the C3 position and good functional group tolerance. organic-chemistry.org | Requires a palladium catalyst and specific ligands, which can be costly. |

| Route 4: Multicomponent Reaction | A one-pot reaction involving a pyridine derivative, an α-halo ketone, and an electron-deficient alkene or alkyne. organic-chemistry.org | High efficiency and convergence, adhering to green chemistry principles. ua.es | The specific combination of reactants to yield the target molecule may require significant development and optimization. |

| Route 5: Annulation of 2-pyridylacetates and ynals | A catalyst- and additive-free annulation of a 2-pyridylacetate (B8455688) with a suitable ynal precursor to 3-methoxybenzoyl. organic-chemistry.org | Metal-free and atom-economical. Tolerates a wide range of functional groups. organic-chemistry.org | The synthesis of the required ynal starting material might be complex. |

Ultimately, the choice of synthetic pathway will depend on the specific requirements of the research or production context, balancing factors such as cost, time, yield, and environmental impact.

Chemical Transformations and Derivatization of Indolizin 3 Yl 3 Methoxyphenyl Methanone

Electrophilic Aromatic Substitution Reactions on the Indolizine (B1195054) Ring

The indolizine nucleus is characterized by a high electron density, particularly within the five-membered pyrrole-like ring. nih.gov This makes it highly susceptible to electrophilic aromatic substitution (EAS). In indolizines bearing a substituent at the C3 position, such as an aroyl group, the most favored site for subsequent electrophilic attack is the C1 position. jbclinpharm.org This is followed by potential substitution on the six-membered pyridine-like ring, although this generally requires more forcing conditions.

Common electrophilic substitution reactions applicable to the (indolizin-3-yl)(3-methoxyphenyl)methanone scaffold include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: Treatment of 3-substituted indolizines with nitrating agents like nitric acid in sulfuric acid typically results in the introduction of a nitro group at the C1 position. jbclinpharm.org For instance, nitration of 3-acetyl-2-methylindolizine yields the 1-nitro derivative. jbclinpharm.org

Halogenation: Halogenation with reagents such as N-bromosuccinimide (NBS) or molecular bromine can introduce a halogen atom, most commonly at the C1 position. The high reactivity of the indolizine ring often leads to polyhalogenated products if the reaction is not carefully controlled. msu.edu

Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, indolizines can undergo Friedel-Crafts reactions. However, the basic nitrogen atom can coordinate with the Lewis acid, deactivating the ring. Despite this, acylation at C1 is achievable, often using milder conditions than those required for less reactive aromatic systems.

The general reactivity order for electrophilic substitution on the indolizine ring is C3 > C1 > C5. chim.itstackexchange.com Since the C3 position is already occupied in the parent compound, the C1 position becomes the primary site for these transformations.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on 3-Substituted Indolizines

| Reaction | Reagent/Conditions | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C1 | 1-Nitroindolizine derivative |

| Nitrosation | NaNO₂/HCl | C1 | 1-Nitrosoindolizine derivative |

| Halogenation | NBS or Br₂ | C1 | 1-Bromoindolizine derivative |

Nucleophilic Additions and Substitutions on the Methanone (B1245722) Moiety

The carbonyl carbon of the methanone bridge is electrophilic and serves as a prime target for nucleophiles. pressbooks.publibretexts.org These reactions typically proceed via a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol or undergoes elimination. pressbooks.publibretexts.org

Reduction: The ketone can be reduced to a secondary alcohol, yielding (indolizin-3-yl)(3-methoxyphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These hydride reagents deliver a hydride ion to the carbonyl carbon. youtube.com

Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), results in the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would produce (1-(indolizin-3-yl)-1-(3-methoxyphenyl)ethanol). youtube.com

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. Reaction with a phosphorus ylide (Ph₃P=CR₂), prepared from a phosphonium (B103445) salt and a strong base, would yield a 3-(1-(3-methoxyphenyl)alkenyl)indolizine derivative.

Formation of Imines and Related Derivatives: Condensation with primary amines (R-NH₂) under appropriate conditions (often with acid catalysis and removal of water) can form the corresponding imine. Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with hydrazine (B178648) or its derivatives produces hydrazones.

Table 2: Nucleophilic Addition Reactions on the Methanone Moiety

| Reaction | Reagent/Conditions | Intermediate | Final Product |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Alkoxide | Secondary Alcohol |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | Alkoxide | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CH₂, THF | Betaine/Oxaphosphetane | Alkene |

Modifications to the Methoxyphenyl Substituent

The methoxy (B1213986) group on the phenyl ring offers another site for chemical modification.

Ether Cleavage (Demethylation): The methyl ether can be cleaved to reveal a phenolic hydroxyl group, transforming the compound into (3-hydroxyphenyl)(indolizin-3-yl)methanone. This is a common transformation in medicinal chemistry to explore the role of hydrogen bond donors. Strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr) are effective for this purpose.

Electrophilic Aromatic Substitution on the Phenyl Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution on the phenyl ring. The positions ortho (C2' and C6') and para (C4') to the methoxy group are activated. However, the indolizinyl-carbonyl group is a deactivating, meta-directing group. The regiochemical outcome of EAS on this ring would depend on the balance of these competing electronic effects and the specific reaction conditions. Halogenation or nitration could potentially occur at the positions activated by the methoxy group.

Functionalization at Other Positions of the Indolizine Scaffold

While C1 and C3 are the most reactive positions, functionalization at other sites on the indolizine scaffold is also possible, often requiring more specialized methods. rsc.orgrsc.org

C-H Activation: Modern synthetic methods, including transition-metal-catalyzed C-H activation, can enable the introduction of functional groups at otherwise unreactive positions. For example, rhodium(II) catalysis has been used for C-H activation at the C1 position of indolizines. rsc.org Directed metalation strategies, where a functional group coordinates to a metal and directs functionalization to a nearby C-H bond, can provide access to C2 or C8 substituted derivatives. rsc.org

Functionalization of the Pyridine (B92270) Ring (C5-C8): The six-membered ring of indolizine is electron-deficient compared to the five-membered ring and resembles pyridine in its reactivity. chim.itresearchgate.net Nucleophilic aromatic substitution on this ring is rare and typically requires the presence of a good leaving group and harsh conditions. Metalation at the C5 position has been reported, providing a route to 5-substituted indolizines. researchgate.net

Chemo- and Regioselectivity in Chemical Reactions of (Indolizin-3-yl)(3-methoxyphenyl)methanone

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another. mdpi.com

Electrophilic Attack: In electrophilic reactions, the five-membered ring of the indolizine is far more reactive than the methoxyphenyl ring. Within the indolizine, the C1 position is the most nucleophilic site available for substitution, ensuring high regioselectivity. chim.it

Nucleophilic Attack: In nucleophilic reactions, the carbonyl carbon of the methanone is the only significant electrophilic site for addition. Therefore, reactions with nucleophiles like hydrides or organometallics will occur exclusively at the ketone, demonstrating high chemoselectivity.

Reduction: When considering reduction, chemoselectivity becomes a key issue. While hydride reagents like NaBH₄ will selectively reduce the ketone, more powerful reducing agents or catalytic hydrogenation under certain conditions could potentially reduce the aromatic rings. However, selective reduction of the ketone is readily achievable.

Balancing Reactivity: The synthesis of complex derivatives requires careful selection of reagents and protecting groups to manage the different reactive sites. For example, to perform an electrophilic substitution on the methoxyphenyl ring without affecting the more reactive indolizine core, one might first need to temporarily deactivate the indolizine ring, perhaps through protonation or coordination to a metal, though such a strategy would be challenging. A more common approach is to build the desired substitution pattern on the separate aromatic precursors before the final cyclization to form the indolizine scaffold.

Exploration of Structure Activity Relationships Sar for Indolizin 3 Yl 3 Methoxyphenyl Methanone Derivatives

Impact of Substituent Variations on Indolizine (B1195054) Core

The indolizine ring is a π-excessive heterocycle, making it susceptible to electrophilic substitution, primarily at the C1 and C3 positions. acs.orgnih.gov However, the introduction of substituents at various positions can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Research into substituted indolizine derivatives has revealed that the nature and position of substituents on the bicyclic core are critical determinants of biological activity. For instance, in a series of ethyl 3-benzoylindolizine-1-carboxylate analogues, substitutions on the indolizine ring were found to modulate their anti-tubercular activity. researchgate.net

Specifically, the introduction of substituents at the C1 and C2 positions of the five-membered ring has been a common strategy. The presence of acyl, carboxyl, and Mannich bases at these positions has been linked to anti-inflammatory, antimicrobial, and hypoglycemic activities. derpharmachemica.com In a study on COX-2 inhibitors, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a potent compound, indicating that ester groups at C1 and C2 can contribute positively to activity. researchgate.netnih.gov

Substitutions on the six-membered ring also play a significant role. The presence of a methoxy (B1213986) group at the C7 position has been explored in the design of indomethacin (B1671933) analogues, leading to compounds with notable COX-2 inhibitory action. researchgate.netnih.gov Furthermore, the introduction of chloro groups at the C6 and C8 positions of ethyl 3-benzoylindolizine-1-carboxylate derivatives was investigated for anti-tubercular activity. researchgate.net The strategic placement of substituents can also influence the synthetic accessibility and reactivity of the indolizine core. For example, direct lithiation allows for the selective introduction of functional groups at the C5 position. nih.gov

The electronic properties of substituents on the indolizine ring significantly impact its reactivity and, consequently, its biological profile. A theoretical study using the SINDO1 method demonstrated that the distribution of charge and the total energy of the indolizine molecule are influenced by both donor and acceptor substituents. acs.org Electron-withdrawing groups, such as a nitro group, and electron-donating groups, like a methoxy group, alter the electronic landscape of the heterocyclic system. acs.org

For example, the presence of strong electron-withdrawing groups can make the indolizine ring susceptible to nucleophilic attack and even ring transformation reactions. acs.org From a steric perspective, bulky substituents can influence the conformation of the molecule and its ability to fit into the binding pocket of a biological target. In the context of COX-2 inhibition by 7-methoxy indolizine analogues, hydrophobic interactions were identified as the primary contributors to their activity, suggesting that the size and lipophilicity of substituents are crucial. researchgate.netnih.gov

The following table summarizes the impact of various substituents on the indolizine core based on reported findings:

| Position | Substituent | Observed Impact on Activity | Reference |

| C1, C2 | Ester groups | Potent COX-2 inhibition | researchgate.netnih.gov |

| C1, C2 | Acyl, Carboxyl, Mannich bases | Anti-inflammatory, antimicrobial, hypoglycemic | derpharmachemica.com |

| C5 | Formyl, Phenylcarbonyl | Synthetic utility for further functionalization | nih.gov |

| C6, C8 | Chloro | Modulated anti-tubercular activity | researchgate.net |

| C7 | Methoxy | COX-2 inhibition | researchgate.netnih.gov |

Influence of the Methoxyphenyl Group Modifications

The position of the methoxy group on the phenyl ring is a key determinant of biological activity. While the parent compound features a meta-methoxy group, studies on related scaffolds suggest that altering this position can lead to significant changes in potency and selectivity. For instance, in a series of N-substituted indole (B1671886) derivatives designed as Mcl-1 inhibitors, a para-methoxyphenoxy group was part of the lead compound's structure, highlighting the importance of this substitution pattern for specific protein-protein interactions. nih.gov The electronic and steric influence of the methoxy group changes with its position, affecting how the phenyl ring interacts with the target protein.

The introduction of other substituents onto the phenyl ring of the benzoyl moiety offers another avenue for SAR exploration. In a study of ethyl 3-benzoylindolizine-1-carboxylate analogues, a variety of substituted phenacyl bromides were used to generate a library of compounds with different functionalities on the phenyl ring. researchgate.net These substitutions can modulate the electronic and hydrophobic character of the phenyl ring, influencing its binding affinity. For example, the presence of a cyano group at the para-position of the benzoyl moiety in a 7-methoxyindolizine (B575445) derivative resulted in a potent COX-2 inhibitor. researchgate.netnih.gov Similarly, a bromo-substituted analogue was also synthesized and studied. researchgate.netnih.gov These findings underscore the potential for enhancing activity by strategically functionalizing the phenyl ring.

The table below illustrates the effect of substituents on the phenyl ring in related indolizine derivatives:

| Phenyl Ring Substituent | Biological Target/Activity | Observed Effect | Reference |

| 4-Cyano | COX-2 | Potent inhibition | researchgate.netnih.gov |

| 4-Bromo | COX-2 | Active compound | researchgate.netnih.gov |

| 4-Amino sulfonyl | Plasmodium falciparum | Increased in vitro antimalarial activity | researchgate.net |

Significance of the Ketone Linker in Structure-Activity Profiles

The presence of a 3-benzoyl group is a common feature in many biologically active indolizine derivatives. researchgate.netresearchgate.net This suggests that the ketone linker is integral to the pharmacophore required for certain activities. The planarity and rigidity imparted by the ketone linker can influence the orientation of the two aromatic systems relative to each other, which is often a critical factor in ligand-receptor binding. While direct studies on modifying the ketone linker in the specific context of (Indolizin-3-yl)(3-methoxyphenyl)methanone are not extensively reported in the provided literature, its conserved presence across various active analogues underscores its importance in the structure-activity profiles of this class of compounds.

Elucidation of Key Pharmacophores within (Indolizin-3-yl)(3-methoxyphenyl)methanone Scaffold

The identification of key pharmacophoric features within the (indolizin-3-yl)(3-methoxyphenyl)methanone scaffold is crucial for the rational design of new derivatives with enhanced biological activity. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a specific biological activity. For indolizine-based compounds, these features are often determined through a combination of synthesis, biological evaluation, and computational modeling.

Research into the structure-activity relationships (SAR) of various indolizine derivatives has provided valuable insights into the key structural motifs that contribute to their anticancer effects. While direct pharmacophore modeling studies on (indolizin-3-yl)(3-methoxyphenyl)methanone are not extensively available in the public domain, analysis of related indolizine structures allows for the elucidation of probable key pharmacophoric elements.

Key Pharmacophoric Features:

Based on the analysis of various biologically active indolizine derivatives, the following pharmacophoric features can be proposed for the (indolizin-3-yl)(3-methoxyphenyl)methanone scaffold:

Indolizine Core as a Lipophilic Aromatic Region: The bicyclic indolizine ring system serves as a crucial aromatic and lipophilic component, likely involved in π-π stacking or hydrophobic interactions with the biological target. The planarity of this system is often important for activity.

Carbonyl Group as a Hydrogen Bond Acceptor: The ketone carbonyl group at the 3-position of the indolizine ring is a key hydrogen bond acceptor. This feature is critical for anchoring the molecule within the active site of its target protein.

Substituent Positions on the Indolizine and Phenyl Rings: The nature and position of substituents on both the indolizine and phenyl rings are critical for modulating activity. These positions represent vectors for further chemical modification to optimize potency and selectivity.

Pharmacophore Model Hypothesis:

A general pharmacophore model for anticancer activity in this class of compounds can be hypothesized to consist of at least one aromatic ring feature (from the indolizine core), a hydrogen bond acceptor (the carbonyl oxygen), and another aromatic/hydrophobic region (the 3-methoxyphenyl (B12655295) group). The spatial relationship between these features is paramount for effective binding to the target.

Detailed Research Findings from Related Scaffolds:

Studies on related indolizine derivatives have highlighted the importance of specific structural modifications, which in turn helps to refine the pharmacophore model.

For instance, research on a series of (indolizin-3-yl)methanone derivatives, where the substitution on the phenyl ring was varied, revealed that the electronic nature and position of the substituent significantly impact anticancer activity.

| Compound Series | Substitution on Phenyl Ring | Key Finding | Implication for Pharmacophore |

| (Indolizin-3-yl)(aryl)methanones | Varied electron-donating and electron-withdrawing groups | Electron-withdrawing groups at the meta or para position often enhance activity. | The electronic properties of the phenyl ring are a key modulator of activity. |

| Indolizine-chalcone hybrids | 3,5-dimethoxyphenyl group | The presence of two methoxy groups at the meta positions showed significant potential. nih.gov | Suggests that multiple hydrogen bond acceptors or specific hydrophobic interactions in this region are favorable. |

| (3-Bromo-4-methoxyphenyl)(2-phenylindolizin-3-yl)methanone | Bromo and methoxy substitution | Specific substitution patterns can lead to potent compounds. researchgate.net | Highlights the importance of the substitution pattern on the phenyl ring for optimizing interactions. |

Furthermore, pharmacophore modeling studies on broader sets of indolizine derivatives for various targets, such as phosphodiesterase IV (PDE4) and 15-lipoxygenase (15-LOX) inhibitors, have consistently identified the importance of aromatic rings and hydrogen bond acceptors as key features. appconnect.incore.ac.uk While the specific targets for (indolizin-3-yl)(3-methoxyphenyl)methanone's potential anticancer activity may differ, the fundamental principles of molecular recognition are likely to be similar.

A study on indolizine derivatives as PDE4 inhibitors proposed a pharmacophore model (ARRRR.30) which included one hydrogen bond acceptor and four aromatic ring features. appconnect.in Another study on 15-LOX inhibitors identified a pharmacophore (ARRR.5) with one hydrogen bond acceptor and three aromatic rings as being crucial for activity. core.ac.uk These models underscore the recurring importance of these specific chemical features in the biological activity of indolizine-based compounds.

Biological Activity Investigations of Indolizin 3 Yl 3 Methoxyphenyl Methanone and Its Analogues Preclinical Focus

In Vitro Studies of Specific Biological Targets

The in vitro evaluation of indolizine (B1195054) derivatives has revealed their potential to interact with various biological targets, primarily enzymes and cellular pathways.

Indolizine derivatives have been investigated as inhibitors of several key enzymes. Some indolizine-1-carbonitrile (B3051405) derivatives have been identified as potential inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several bacterial pathogens. nih.gov

Furthermore, due to a structural similarity to azole antifungals, certain indolizine analogues are proposed to inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi. nih.gov Molecular docking studies of an indolizine-1-carbonitrile derivative suggested a potential coordination bond between the nitrile group's nitrogen and the heme iron of CYP51, supporting its role as a potential inhibitor. nih.gov Other studies on pyrazolyl-indolizine derivatives also suggest potential inhibitory activity against sterol 14-demethylase in Candida albicans and dihydropteroate (B1496061) synthase in Staphylococcus aureus. nih.gov

In the context of anticancer research, some indolizine derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) kinase. nih.gov

While comprehensive receptor binding profiles for 3-aroylindolizine analogues are not widely reported in recent literature, earlier studies on different classes of indolizine derivatives indicated interactions with neurotransmitter receptors. For instance, research in the 1970s on 3-(2-aminoethyl)- and 3-(3-aminopropyl)-indolizine derivatives revealed that these compounds possess anti-5-hydroxytryptamine (serotonin), antihistamine, and antiacetylcholine activities, suggesting interactions with their respective receptors. nih.govnih.gov A general review has also noted estrogen receptor binding activity for the indolizine scaffold, although specific data on 3-aroylindolizines is absent. derpharmachemica.com

A study on a novel indolizine derivative, referred to as compound C3, has provided insights into its ability to modulate cellular pathways in cancer cells. nih.govnih.gov This research demonstrated that the compound induces apoptosis in human hepatocellular carcinoma (HepG2) cells by activating the mitochondria-p53 pathway. nih.govnih.gov

The key mechanistic findings from this study include:

Induction of Apoptosis: The indolizine derivative was confirmed to induce programmed cell death in HepG2 cells. nih.govnih.gov

Generation of Reactive Oxygen Species (ROS): Treatment with the compound led to an increase in intracellular ROS levels. nih.govnih.gov

Mitochondrial Disruption: A decrease in the mitochondrial membrane potential was observed, indicating mitochondrial dysfunction. nih.govnih.gov

Modulation of Apoptotic Proteins: The compound promoted the activation and nuclear accumulation of the tumor suppressor protein p53. This was accompanied by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c and subsequent activation of caspase-3. nih.govnih.gov

These findings collectively suggest that certain indolizine analogues can trigger apoptosis through intrinsic, mitochondria-mediated signaling cascades. nih.gov

Antimicrobial Activity Assessments (In Vitro/In Vivo Animal Models)

The antimicrobial properties of various indolizine analogues have been a significant area of investigation. nih.govderpharmachemica.com

Numerous studies have evaluated indolizine derivatives for their activity against both Gram-positive and Gram-negative bacteria.

One study synthesized a series of indolizine-1-carbonitrile derivatives and tested their antibacterial activity. The results showed that some compounds exhibited potent activity, particularly against Gram-positive cocci. nih.gov Another investigation focused on ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate derivatives, with several compounds showing inhibitory activity against the tested bacterial strains. researchgate.net Additionally, spirooxindoles featuring an indolizine core have demonstrated activity against pathogens like Staphylococcus aureus and Neisseria gonorrhoeae. mdpi.com

The table below summarizes the in vitro antibacterial activity of some representative indolizine-1-carbonitrile analogues. nih.gov

Table 1: In Vitro Antibacterial Activity of Indolizine-1-Carbonitrile Analogues (MIC, µg/mL)

| Compound | S. aureus (ATCC 29213) | S. aureus (ATCC 25923) | E. faecalis (ATCC 11700) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| 5a | 32 | 32 | 32 | >256 | >256 |

| 5g | 16 | 32 | 64 | 256 | >256 |

| 5h | 16 | 16 | 32 | >256 | >256 |

| Ciprofloxacin | 0.5 | 0.25 | 0.5 | 0.03 | 0.25 |

| Data sourced from a study on novel indolizine-1-carbonitrile derivatives. nih.gov |

The antifungal potential of indolizine derivatives has also been explored, with some analogues showing promising activity against a range of fungal pathogens, including yeasts and filamentous fungi. nih.govresearchgate.net

The same study that investigated antibacterial properties of indolizine-1-carbonitriles also assessed their antifungal efficacy. One compound, in particular, demonstrated significant antifungal activity, with a proposed mechanism of action being the inhibition of the fungal enzyme 14α-demethylase. nih.gov

The table below presents the in vitro antifungal activity for selected indolizine-1-carbonitrile analogues against various Candida and Aspergillus species. nih.gov

Table 2: In Vitro Antifungal Activity of Indolizine-1-Carbonitrile Analogues (MIC, µg/mL)

| Compound | C. albicans (ATCC 10261) | C. glabrata (ATCC 90030) | C. krusei (ATCC 6258) | A. fumigatus (ATCC 14110) | A. flavus (ATCC 64025) |

| 5b | 8 | 16 | 16 | 32 | 16 |

| 5g | 64 | 128 | 128 | 256 | 128 |

| 5h | 64 | 64 | 128 | 128 | 64 |

| Amphotericin B | 0.25 | 0.25 | 0.5 | 0.5 | 0.5 |

| Data sourced from a study on novel indolizine-1-carbonitrile derivatives. nih.gov |

Antiviral Investigations

The indolizine scaffold, an isomer of indole (B1671886), has been identified as a structure of interest in the search for new therapeutic agents, including those with antiviral properties. nih.govtandfonline.com Research into the pharmacological activities of indolizine derivatives has explored their potential against various viral targets. tandfonline.commdpi.com Studies have noted that natural and synthetic indolizines possess a wide range of pharmaceutical importance, which includes antiviral activity. tandfonline.com The structural diversity achievable with the indolizine nucleus allows for the development of new compounds with potentially improved potency. globalresearchonline.net

While the broader class of indolizine and quinolizidine (B1214090) alkaloids has been investigated for anti-alphaviral and anti-HIV activity, specific preclinical data on the antiviral effects of (Indolizin-3-yl)(3-methoxyphenyl)methanone are not extensively detailed in the available literature. mdpi.com However, the general interest in N-fused heterocyclic systems like indolizine for developing antiviral agents persists due to their diverse biological activities. tandfonline.comglobalresearchonline.net

Anti-inflammatory and Analgesic Research (In Vitro/In Vivo Animal Models)

Indolizine derivatives have been a subject of significant research for their potential anti-inflammatory and analgesic properties. globalresearchonline.netresearchgate.netderpharmachemica.comjopcr.comjopcr.com Preclinical studies using in vivo animal models have demonstrated the efficacy of various analogues.

In one study, novel indolizine derivatives were synthesized and evaluated for anti-inflammatory activity in carrageenan and arachidonic acid-induced paw edema models in rats. omicsonline.orgdrugbank.com Several of these compounds showed significant inhibition of edema at doses equimolar to the standard drug, diclofenac (B195802) sodium. omicsonline.org Specifically, a lead compound from this series, compound 56 , demonstrated significant activity in both models with reduced ulcerogenic liability compared to diclofenac, celecoxib, and zileuton. drugbank.com Further in vitro investigation revealed that this compound acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, showing preferential and selective non-competitive inhibition of COX-2 over COX-1. drugbank.com

Another study focused on synthesizing indolizine analogues as specific COX-2 inhibitors. ijper.org The most promising compounds, 2a and 2c , emerged as potent COX-2 inhibitors with IC50 values of 6.56 µM and 6.94 µM, respectively, comparable to the nonselective standard indomethacin (B1671933). ijper.org

The analgesic potential of indolizine derivatives has also been confirmed. jopcr.comjopcr.com A series of indolizinyl derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) were synthesized and showed superior analgesic and anti-inflammatory activities compared to their parent drugs. jopcr.comjopcr.com Among the synthesized derivatives, the mefenamic acid derivative (INM ) exhibited the most significant effects in both analgesic and anti-inflammatory assays. jopcr.comjopcr.com In separate research, new indole-chalcone hybrids were evaluated in hot plate, tail-immersion, and acetic acid-induced writhing tests in mice. nih.gov One candidate, compound 4 , showed the highest efficacy in these acute analgesia and inflammation models, suggesting its potential for managing pain and inflammation. nih.gov

Interactive Data Table: In Vivo Anti-inflammatory Activity of Indolizine Analogues

| Compound ID | Animal Model | Assay | Key Finding | Reference |

| IND004-008 | Rat | Carrageenan-induced paw edema | Significant edema inhibition | omicsonline.org |

| Compound 56 | Rat | Carrageenan & Arachidonic acid-induced paw edema | Significant dual COX-2/LOX inhibition with low ulcer risk | drugbank.com |

| Compound 4 | Mouse | Carrageenan-induced paw edema | High efficacy in reducing inflammation | nih.gov |

| INM | Not Specified | Not Specified | Most potent analgesic & anti-inflammatory derivative | jopcr.comjopcr.com |

Investigations into Anticancer Activity (In Vitro/In Vivo Animal Models)

The indolizine scaffold is recognized as a privileged structure in medicinal chemistry and has been extensively investigated for anticancer applications. researchgate.netresearchgate.net Numerous synthetic indolizine derivatives have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines. tandfonline.comnih.govnih.gov The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular processes such as cell division and survival. nih.govnih.gov

The in vitro cytotoxic effects of indolizine analogues have been demonstrated across a wide array of tumor types. nih.gov For instance, a novel dithiolation indolizine, compound C8 , was found to markedly inhibit the proliferation of A549 non-small cell lung cancer cells, while showing little cytotoxicity in other cell lines like SH-SY5Y and HepG2. nih.gov In another study, a series of four new indolizine derivatives were tested against HepG2 (liver), A549 (lung), and HeLa (cervical) cancer cells, with compound C3 showing the most significant inhibition of HepG2 cell proliferation. nih.govnih.gov

Further research on pyrrolizine/indolizine hybrids revealed that the difluoro-substituted indolizine derivative 6o exhibited the most potent antiproliferative activity against HePG2, HCT-116 (colon), and MCF-7 (breast) cancer cells, with IC50 values of 6.02, 5.84, and 8.89 μM, respectively. nih.gov The substitution pattern on the indolizine core plays a crucial role, with electron-withdrawing groups like fluoro atoms often increasing cytotoxic activity. nih.gov

Interactive Data Table: Cytotoxicity of Indolizine Analogues in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Compound C3 | HepG2 | Liver | Significant Inhibition (value not specified) | nih.govnih.gov |

| Compound C8 | A549 | Non-Small Cell Lung | Markedly Inhibited (value not specified) | nih.gov |

| Compound 6o | HePG2 | Liver | 6.02 | nih.gov |

| Compound 6o | HCT-116 | Colon | 5.84 | nih.gov |

| Compound 6o | MCF-7 | Breast | 8.89 | nih.gov |

| Compound 6m | HePG2 | Liver | 11.97 | nih.gov |

| Compound 6m | MCF-7 | Breast | 19.87 | nih.gov |

| Compound 6m | HCT-116 | Colon | 28.37 | nih.gov |

Tubulin Polymerization Inhibition Studies

A primary mechanism contributing to the anticancer activity of many indole and indolizine derivatives is the inhibition of tubulin polymerization. nih.govnih.gov These compounds interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and cell death. nih.gov Many of these agents, including the indole-based compound BPROL075 , act as colchicine (B1669291) site binders, interfering with the assembly of αβ-tubulin heterodimers into microtubules. nih.govmdpi.com

Research on novel trans-indole-3-ylacrylamide derivatives, which share structural similarities with the broader class of compounds, revealed that the lead compound was able to inhibit tubulin polymerization. researchgate.net Similarly, studies on isothiocyanate derivatives demonstrated a positive correlation between their ability to inhibit tubulin polymerization and induce cell cycle arrest in the G2/M phase. mdpi.com For example, a novel quinoline-sulfonamide derivative, D13 , was found to strongly inhibit tubulin assembly with an IC50 of 6.74 μM. mdpi.com This molecular mechanism remains a key focus for the development of indolizine-based anticancer agents. nih.govnih.gov

Indolizine derivatives have been shown to effectively induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. nih.govnih.gov The dithiolation indolizine C8 was found to arrest the cell cycle of A549 cells in the G2/M phase and trigger apoptosis through endoplasmic reticulum stress and the PI3K/Akt-mediated mitochondrial pathway. researchgate.netnih.gov This was accompanied by an increase in reactive oxygen species (ROS) and a loss of mitochondrial membrane potential. nih.gov

Similarly, the indolizine derivative C3 was shown to induce apoptosis in HepG2 cells via the mitochondrial p53 pathway. nih.govnih.gov Treatment with C3 promoted the activation and nuclear accumulation of p53, which in turn upregulated the pro-apoptotic protein Bax and downregulated the anti-apoptotic protein Bcl-2, leading to cytochrome c release and caspase-3 activation. nih.govnih.gov In another study, the indolizine derivative 6o caused cell cycle arrest at the G1 and S phases and significantly promoted both early and late apoptosis in HCT-116 colon cancer cells. nih.gov These findings highlight that the induction of apoptosis and cell cycle disruption are central mechanisms for the anticancer effects of this class of compounds. nih.govnih.govnih.gov

Other Pharmacological Activities (Preclinical)

Beyond their anti-inflammatory, analgesic, and anticancer properties, the indolizine scaffold has been associated with a broad spectrum of other preclinical pharmacological activities. globalresearchonline.netresearchgate.netderpharmachemica.com Reviews and specific studies have highlighted the potential of these derivatives in several other therapeutic areas.

These activities include:

Antimicrobial and Antifungal: Indolizine derivatives have been synthesized and screened for activity against various bacterial and fungal strains, with some compounds showing selective toxicity to Gram-positive bacteria and promising antifungal effects. brieflands.comresearchgate.net

Antitubercular: Certain substituted indolizines have demonstrated very good activity against Mycobacterium tuberculosis, making them candidates for further investigation. globalresearchonline.net

Antioxidant: The antioxidant properties of some indolizine compounds have been reported. derpharmachemica.com

CNS Depressant Activity: Early research pointed towards the potential for CNS depressant effects among certain indolizine analogues. derpharmachemica.com

Enzyme Inhibition: Indolizine derivatives have been investigated as inhibitors of various enzymes, including tyrosine phosphatases. globalresearchonline.net

α7 Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonism: A series of indolizine derivatives were found to have a high affinity for the α7 nAChR, with some showing potent agonistic activity, suggesting a potential application in treating cognitive impairments associated with conditions like schizophrenia. nih.gov

This wide range of biological activities underscores the versatility of the indolizine nucleus as a template for drug discovery. nih.govtandfonline.comglobalresearchonline.netresearchgate.netderpharmachemica.com

Antioxidant Activity Investigations

The indolizine nucleus is a key structural motif that has garnered significant interest for its pharmacological potential, including its antioxidant properties. derpharmachemica.comresearchgate.net Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS) and reactive nitrogen species (RNS), is implicated in aging and various diseases, including neurodegenerative and cardiovascular conditions. nih.gov Consequently, the development of compounds with antioxidant capabilities is an active area of research. nih.gov Indolizine derivatives have been investigated for their ability to counteract oxidative damage through various in vitro assays. derpharmachemica.comnih.gov

Research has shown that the antioxidant activity of indolizine derivatives can be influenced by the nature and position of substituents on the indolizine core. derpharmachemica.com For instance, studies on indolizinyl esters and azaindolizinyl esters revealed that compounds featuring electron-withdrawing substituents exhibited strong inhibition of lipid peroxidation, in some cases with IC₅₀ values below 1 μM. derpharmachemica.com Conversely, a fatty acid ester analogue showed only weak activity. derpharmachemica.com Similarly, the introduction of chalcogens like sulfur (S) and selenium (Se) into the indolizine structure has been explored to enhance antioxidant effects, drawing on the role these elements play in endogenous antioxidant enzymes. nih.gov

Several in vitro methods are employed to evaluate the antioxidant profile of these compounds. nih.gov Common assays include the 1,1-diphenyl-2-picryl-hydrazil (DPPH) radical scavenging assay, the ferric ion (Fe³⁺) reducing antioxidant power (FRAP) assay, and assays measuring the inhibition of thiobarbituric acid reactive species (TBARS) and protein carbonylation (PC) in brain homogenates. nih.gov While some indolizine derivatives have shown modest activity as DPPH scavengers, they have demonstrated significant efficacy in the FRAP assay and in reducing lipid peroxidation and protein carbonylation, occasionally surpassing the positive controls used in the studies. nih.gov For example, a study on novel organochalcogen indolizine compounds found that all tested derivatives demonstrated FRAP activity and were effective in reducing TBARS and protein carbonylation levels in mouse brain homogenates. nih.gov Another study highlighted that an indolizine derivative bearing a pyrrolidinedithiocarbamate moiety was a particularly effective radical scavenger and Fe³⁺-Fe²⁺ reducer. nih.gov The presence of an unsubstituted indole nitrogen atom is considered important for this antioxidant activity. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Indolizine Analogues This table is interactive. You can sort and filter the data.

| Compound Class | Assay | Finding | Reference |

|---|---|---|---|

| Acetate & Triflate Indolizines | Lipid Peroxidation | Strong inhibitors with IC₅₀ values < 1 μM. | derpharmachemica.com |

| Chalcogen-Indolizines | FRAP Assay | Activity comparable to Ascorbic Acid (positive control). | nih.gov |

| Chalcogen-Indolizines | TBARS & Protein Carbonylation | Reduced lipid peroxidation and protein carbonylation at low concentrations, outperforming Trolox (positive control). | nih.gov |

| Chalcogen-Indolizines | DPPH Scavenging | Generally lower activity compared to Ascorbic Acid. | nih.gov |

| Indolizine-1-carboxylate Derivative (4a) | DPPH Scavenging | Exhibited reasonable antioxidant activity compared to other derivatives in the series. | researchgate.netsdbindex.com |

| C-3 Substituted Indole Derivative (with pyrrolidinedithiocarbamate) | Radical Scavenging & Fe³⁺ Reduction | Most active derivative in its series. | nih.gov |

Anticonvulsant Activity Research

Indole and indolizine derivatives are recognized for a wide range of biological activities, including potential as central nervous system (CNS) depressants and anticonvulsant agents. derpharmachemica.comresearchgate.netresearchgate.net Epilepsy is a chronic neurological disorder, and the search for new, effective antiepileptic drugs with improved profiles remains a key objective in medicinal chemistry. pharmacophorejournal.com The structural features of many established antiepileptic drugs include a nitrogen-containing heterocyclic system, making indolizines a scaffold of interest for designing new anticonvulsant compounds. pharmacophorejournal.comnih.gov

Preclinical screening of novel indolizine analogues and related indole derivatives typically involves well-established animal models of seizures. pharmacophorejournal.commdpi.com These include the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. pharmacophorejournal.commdpi.comnih.gov The psychomotor seizure (6-Hz) test is also used, particularly as a model for therapy-resistant epilepsy. mdpi.comnih.gov

Studies on various series of indole and indolizine derivatives have identified compounds with significant anticonvulsant activity in these models. pharmacophorejournal.commdpi.com For example, a series of indole derivatives with oxazolone/imidazolone moieties showed appreciable activity, with one compound, 1-(2-Hydroxypropyl)-2-phenyl-4-[(2-phenylindolin-3-yl)methylene]-1H-imidazol-5(4H)-one, emerging as a lead compound after demonstrating good action in both MES and scPTZ tests. pharmacophorejournal.com In another study, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides yielded a lead compound with robust, broad-spectrum anticonvulsant activity, showing effectiveness in the MES, scPTZ, and both 32 mA and 44 mA 6-Hz seizure models. mdpi.com The antiepileptic effects of a piperidine (B6355638) derivative, 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine, were also investigated, showing a prominent anti-convulsion effect in a pentylenetetrazole-induced kindling model. iranpath.org

Table 2: Preclinical Anticonvulsant Activity of Selected Indole/Indolizine Analogues This table is interactive. You can sort and filter the data.

| Compound Series / Name | Seizure Model | Finding | Reference |

|---|---|---|---|

| 1-(2-Hydroxypropyl)-2-phenyl-4-[(2-phenylindolin-3-yl)methylene]-1H-imidazol-5(4H)-one (Compound 6) | MES Test | Good anticonvulsant action. | pharmacophorejournal.com |

| 1-(2-Hydroxypropyl)-2-phenyl-4-[(2-phenylindolin-3-yl)methylene]-1H-imidazol-5(4H)-one (Compound 6) | scPTZ Test | Good protection against chemo-shock seizures. | pharmacophorejournal.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | MES Test | ED₅₀ = 49.6 mg/kg. | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | scPTZ Test | ED₅₀ = 67.4 mg/kg. | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | 6 Hz (32 mA) Test | ED₅₀ = 31.3 mg/kg. | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | 6 Hz (44 mA) Test | ED₅₀ = 63.2 mg/kg (effective in drug-resistant model). | mdpi.com |

| 1-[1-(3-Methoxyphenyl) (tetralyl)] piperidine (PCP1) | PTZ-Kindling | Prominent anti-convulsion effect, reduced seizure score. | iranpath.org |

Neurodegenerative Disease Research

The indole nucleus is a privileged scaffold in the development of therapeutic agents for neurodegenerative diseases (NDs) such as Alzheimer's and Parkinson's disease. hilarispublisher.comhilarispublisher.comnih.gov These diseases are complex and multifactorial, often involving oxidative stress, protein misfolding and aggregation, mitochondrial dysfunction, and neuroinflammation. hilarispublisher.comhilarispublisher.com The structural versatility of indole and indolizine derivatives allows for the design of multifunctional compounds that can target several of these pathological pathways simultaneously. hilarispublisher.comnih.gov Preclinical research is essential for identifying and validating new therapeutic targets and drug candidates in this area. frontiersin.orgfrontiersin.org

A key mechanism through which indolizine analogues may exert neuroprotective effects is by combating oxidative stress. nih.govhilarispublisher.com As detailed in the antioxidant section, these compounds can reduce lipid peroxidation and protein carbonylation, cellular damage processes that are central to neurodegeneration. nih.govhilarispublisher.com Indole derivatives like melatonin (B1676174) are well-known for their ability to scavenge free radicals and have shown efficacy in reducing oxidative damage in preclinical models of Alzheimer's disease. hilarispublisher.comhilarispublisher.com

Another critical target is the aggregation of proteins such as amyloid-beta (Aβ) and alpha-synuclein. hilarispublisher.comhilarispublisher.com Certain indole-based compounds have been shown to inhibit the fibrillation of these proteins, thereby reducing their neurotoxicity. hilarispublisher.com For instance, fascaplysin, a β-carboline alkaloid containing an indole nucleus, has been reported to prevent Aβ aggregation. nih.gov Furthermore, indolizine and related structures are being investigated as inhibitors of enzymes relevant to neurodegeneration, such as cholinesterases (AChE and BChE). nih.govnih.gov The inhibition of these enzymes can help restore acetylcholine levels, which are depleted in the brains of Alzheimer's patients. nih.gov One study identified an azepino-indole derivative that showed potent and selective inhibition of BChE in the nanomolar range. nih.gov

Table 3: Activity of Indole/Indolizine Analogues in Neurodegenerative Disease Models This table is interactive. You can sort and filter the data.

| Compound / Derivative | Target / Model | Finding | Reference |

|---|---|---|---|

| Chalcogen-Indolizines | Oxidative Stress (mouse brain homogenate) | Reduced lipid peroxidation and protein carbonylation, suggesting potential for treating brain diseases involving oxidative stress. | nih.gov |

| Indirubin (Indole derivative) | Protein Aggregation | Inhibits aggregation of Amyloid-Beta (Aβ) and alpha-synuclein. | hilarispublisher.com |

| Fascaplysin (β-carboline alkaloid) | Acetylcholinesterase (AChE) Inhibition | Inhibited AChE with an IC₅₀ value of approximately 1.5 μM. | nih.gov |

| Fascaplysin (β-carboline alkaloid) | Aβ Aggregation | Prevents Aβ aggregation and protects against Aβ oligomer-induced neuronal death. | nih.gov |

| Azepino-indole derivative (Compound 26) | Cholinesterase (ChE) Inhibition | Potent and selective BChE inhibitor with an IC₅₀ of 0.020 μM (vs. 20 μM for AChE). | nih.gov |

| Indolyl-hydantoin (Compound 66) | Monoamine Oxidase A (MAO-A) Inhibition | Inhibited MAO-A with an IC₅₀ value of 8.23 μM. | nih.gov |

| Indolylmethyl-thiohydantoin (Compound 68) | Monoamine Oxidase A (MAO-A) Inhibition | Potent MAO-A inhibitor with an IC₅₀ value of 0.07 μM. | nih.gov |

Mechanistic Investigations of Indolizin 3 Yl 3 Methoxyphenyl Methanone Biological Effects

Proposed Mechanisms of Action at the Molecular Level

Based on research into analogous compounds, several molecular mechanisms can be proposed for the biological activity of (Indolizin-3-yl)(3-methoxyphenyl)methanone. The existing literature on indolizine (B1195054) derivatives points towards activities that are often tied to the disruption of fundamental cellular processes in pathological conditions, particularly in cancer.

One of the prominent proposed mechanisms for similar indolizine structures is the inhibition of protein kinases . For instance, certain indole (B1671886) derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase. nih.gov This dual inhibition can lead to the induction of apoptosis in cancer cells. Another potential mechanism is the modulation of epigenetic targets . A notable example is the inhibition of the CREB-binding protein (CBP) bromodomain by 1-(indolizin-3-yl)ethan-1-one derivatives, which has shown promise in the treatment of prostate cancer. nih.govresearchgate.net

Furthermore, some indolizine derivatives have been found to act as inverse agonists for nuclear receptors , such as the RORγT receptor, which is a key regulator of immune responses. nih.gov The interaction with such receptors can modulate the transcription of target genes, thereby influencing cellular function. The induction of cell cycle arrest is another observed mechanism for related compounds. For example, certain pyrido[2,3-b]indolizine derivatives have been shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle, thereby halting proliferation. nih.gov

A summary of potential molecular mechanisms, drawn from studies on related indolizine compounds, is presented in the table below.

| Proposed Molecular Mechanism | Observed Effect in Related Compounds | Potential Implication for (Indolizin-3-yl)(3-methoxyphenyl)methanone | Reference |

| Protein Kinase Inhibition | Dual inhibition of EGFR and SRC kinases by novel indole derivatives. | Potential to disrupt cancer cell signaling pathways. | nih.gov |

| Epigenetic Modulation | Inhibition of CBP bromodomain by 1-(indolizin-3-yl)ethan-1-ones. | Could influence gene expression related to cell growth and proliferation. | nih.govresearchgate.net |

| Nuclear Receptor Modulation | Inverse agonism of the RORγT receptor by a novel indolizine. | May modulate immune responses or other receptor-mediated processes. | nih.gov |

| Cell Cycle Disruption | Accumulation of colorectal cancer cells in S and G2/M phases by pyrido[2,3-b]indolizine derivatives. | Potential to inhibit the proliferation of rapidly dividing cells. | nih.gov |

Identification of Specific Biological Pathways Influenced

The proposed molecular mechanisms of action suggest that (Indolizin-3-yl)(3-methoxyphenyl)methanone could influence several key biological pathways. The inhibition of protein kinases like EGFR and SRC would directly impact the MAPK/ERK and PI3K/Akt signaling pathways , which are crucial for cell survival, proliferation, and metastasis. nih.gov

In the context of epigenetic modulation, targeting the CBP bromodomain would affect pathways regulated by histone acetylation, influencing the expression of a wide array of genes involved in cell cycle control and apoptosis. nih.govresearchgate.net Similarly, the modulation of the RORγT receptor would have a significant impact on the Th17 cell differentiation pathway , which is implicated in autoimmune diseases and cancer. nih.gov

Some studies on related heterocyclic compounds have also pointed towards the induction of apoptosis through the mitochondria-dependent Bcl-2 signaling pathway . frontiersin.org Furthermore, anti-inflammatory effects observed in some indolin-2-one derivatives are mediated through the inhibition of the NF-κB signaling pathway and the downregulation of inducible nitric oxide synthase (iNOS). mdpi.com

The table below outlines some of the biological pathways that could be influenced by (Indolizin-3-yl)(3-methoxyphenyl)methanone, based on data from analogous compounds.

| Biological Pathway | Observed Influence by Related Compounds | Potential Consequence | Reference |

| PI3K/Akt/mTOR Signaling | Inhibition by various anticancer compounds, including those with coumarin (B35378) scaffolds. | Induction of apoptosis and inhibition of cell proliferation. | frontiersin.org |

| MAPK/ERK Signaling | Disruption by EGFR and SRC kinase inhibitors. | Reduced cancer cell growth and survival. | nih.gov |

| NF-κB Signaling | Inhibition by 3-substituted-indolin-2-one derivatives. | Anti-inflammatory effects. | mdpi.com |

| Cell Cycle Regulation | Arrest at G2/M or S phase by pyrido[2,3-b]indolizines. | Inhibition of tumor growth. | nih.gov |

Target Deconvolution Strategies

Identifying the specific molecular targets of (Indolizin-3-yl)(3-methoxyphenyl)methanone is a critical step in understanding its mechanism of action. Several target deconvolution strategies can be employed, leveraging both computational and experimental approaches.

Computational methods such as network pharmacology and molecular docking are valuable initial steps. These approaches can predict potential protein targets based on the compound's structure and its similarity to known ligands. mdpi.com For instance, docking studies could be performed against a panel of known cancer-related proteins, such as kinases and nuclear receptors.

Experimental approaches provide definitive validation of predicted targets. These can include:

Affinity chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.

Cellular thermal shift assay (CETSA): This method assesses target engagement in living cells by measuring changes in protein thermal stability upon ligand binding.

Kinase profiling: Screening the compound against a large panel of kinases to identify specific inhibitory activity.

Gene expression profiling: Analyzing changes in the transcriptome of cells treated with the compound to infer affected pathways and upstream regulators.

Correlation between Structural Features and Mechanistic Pathways

The biological activity of indolizine derivatives is highly dependent on their substitution patterns. The correlation between specific structural features and the engagement of particular mechanistic pathways is an area of active research.

For instance, in a series of pyrido[2,3-b]indolizine derivatives, the presence and position of hydroxyl groups on a phenyl substituent were found to be crucial for their anticancer activity against colorectal cancer cell lines. nih.gov This suggests that these hydroxyl groups may be involved in key hydrogen bonding interactions with the biological target.

The nature of the substituent at the 3-position of the indolizine ring is also critical. The presence of a 3-aroyl group, as in (Indolizin-3-yl)(3-methoxyphenyl)methanone, introduces a ketone linkage and an additional aromatic ring, which can significantly influence the compound's electronic properties, steric profile, and potential for hydrogen bonding. The methoxy (B1213986) group on the phenyl ring can also affect activity through steric and electronic effects, as well as providing a potential site for metabolism.

The table below summarizes some structure-activity relationships (SAR) observed in related indolizine compounds.

| Structural Feature | Observed Impact on Biological Activity | Potential Mechanistic Implication | Reference |

| Hydroxyl groups on phenyl substituent | Crucial for anticancer activity in pyrido[2,3-b]indolizines. | Likely involved in target binding through hydrogen bonds. | nih.gov |

| Acetyl group at position 3 | Conferred CBP bromodomain inhibitory activity in 1-(indolizin-3-yl)ethan-1-ones. | The carbonyl group is likely a key pharmacophoric feature for this target class. | nih.govresearchgate.net |

| Trifluoromethoxyphenyl indole carboxamide | Showed potent inhibition of BCR-ABL1 kinase. | The trifluoromethoxy group may enhance binding affinity or improve pharmacokinetic properties. | thesciencein.org |

Computational and Theoretical Studies on Indolizin 3 Yl 3 Methoxyphenyl Methanone

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (Indolizin-3-yl)(3-methoxyphenyl)methanone, docking studies are instrumental in identifying potential biological targets and elucidating the structural basis for its activity.

Research on analogous indolizine (B1195054) structures has shown their potential to interact with various enzymes. For instance, studies on indolizine analogues have identified them as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. ijper.orgresearchgate.netresearchgate.net Computational docking has suggested that the cis configuration of the indolizine core can result in a stable conformation within the COX-2 active site, similar to the established inhibitor Indomethacin (B1671933). ijper.orgresearchgate.net

Beyond COX-2, other potential targets for indolizine-based compounds have been explored. Molecular modeling has been used to investigate the inhibitory activities of indolizine derivatives against targets such as the epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and CREB-binding protein (CBP). nih.govnih.gov These studies help in understanding the key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex. For (Indolizin-3-yl)(3-methoxyphenyl)methanone, the methoxy (B1213986) group and the nitrogen-containing indolizine ring are key features that would be analyzed for their roles in forming specific interactions with amino acid residues in a target's binding pocket.

Table 1: Predicted Binding Affinities of (Indolizin-3-yl)(3-methoxyphenyl)methanone with Potential Protein Targets (Hypothetical Data)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Stacking |

| EGFR Kinase Domain | -9.2 | Met793, Leu718, Cys797 | Hydrophobic Interactions, H-Bond with Methoxy O |

| CBP Bromodomain | -7.8 | Asn1168, Tyr1125 | Hydrogen Bonding with Carbonyl, van der Waals |

| c-Src Kinase | -8.1 | Thr338, Met341 | Hydrophobic Interactions |

Note: This table is illustrative and contains hypothetical data based on docking studies of analogous compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. These calculations can determine the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP).

For (Indolizin-3-yl)(3-methoxyphenyl)methanone, these studies can predict the most likely sites for chemical reactions. It is known that indolizines typically undergo electrophilic substitution preferentially at the 3-position. jbclinpharm.org Quantum calculations can confirm this by identifying the region with the highest electron density (the highest occupied molecular orbital, HOMO) on the indolizine ring system. The energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.